molecular formula C10H11NaO4 B138092 Sodium 2-(4-methoxyphenoxy)propanoate CAS No. 150767-88-7

Sodium 2-(4-methoxyphenoxy)propanoate

Cat. No.: B138092
CAS No.: 150767-88-7
M. Wt: 218.18 g/mol
InChI Key: SKORRGYRKQDXRS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized through several methods. One common method involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with sodium hydroxide. The reaction is typically carried out in methanol at room temperature for 12 hours. After the reaction, the solvent is evaporated, and the residue is dissolved in hydrochloric acid and extracted with ethyl acetate. The organic layer is then dried over magnesium sulfate and evaporated to yield the crude product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and continuous extraction systems to ensure high yield and purity. The final product is often recrystallized to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(4-methoxyphenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects by inhibiting the perception of sweetness. It acts as a competitive inhibitor of sweet taste receptors, specifically targeting the TAS1R3 sweet protein receptor in humans. This inhibition reduces the intensity of sweetness from both natural and artificial sweeteners . Additionally, in medical applications, it inhibits sodium reabsorption in the kidneys, leading to increased urine production and decreased fluid retention .

Biological Activity

Sodium 2-(4-methoxyphenoxy)propanoate, also referred to as Na-PMP, is a sodium salt derived from 2-(4-methoxyphenoxy)propanoic acid. This compound has garnered attention in various fields, particularly in biochemistry and food science, due to its unique biological activities, especially as a sweet taste inhibitor. This article explores the biological activity of Na-PMP, including its mechanisms of action, applications in research and industry, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C11H13NaO4 and is characterized by its aromatic methoxy group attached to a phenoxy moiety.
  • Natural Occurrence : This compound is naturally found in roasted coffee beans and is recognized for its role in modulating taste perception.

Na-PMP primarily functions as a sweetness inhibitor . Its mechanism involves competitive inhibition at sweet taste receptors (T1R2 and T1R3), which are responsible for detecting sweet stimuli. By binding to these receptors, Na-PMP blocks the interaction between sweeteners (such as sucrose) and the receptors, resulting in a decreased perception of sweetness.

Key Mechanisms:

  • Competitive Inhibition : Na-PMP competes with sweet molecules for binding sites on taste receptors.
  • Stability : The compound maintains its inhibitory effects over time under standard laboratory conditions .

Taste Perception Studies

Numerous studies have evaluated the effectiveness of Na-PMP in reducing sweetness perception:

  • Sweetness Inhibition : A study demonstrated that Na-PMP significantly reduced the sweetness intensity of various sweeteners, including sucrose, at concentrations ranging from 250 to 500 ppm. It effectively blocked sweetness for 12 out of 15 tested sweeteners .
  • Optical Purity : Research indicates that the S-enantiomer of Na-PMP exhibits superior sweetness inhibition compared to its racemic counterpart. The S-Na-PMP showed an inhibition rate of approximately 81.11% against a 15% sucrose solution, significantly outperforming the racemic form .

Applications in Food Science

Na-PMP has practical applications in the food industry:

  • Flavor Enhancement : It is used to mask excessive sweetness in food products, enhancing overall flavor profiles without adding calories.
  • Dietary Products : The compound is beneficial for formulating low-calorie or no-calorie sweeteners, making it suitable for diabetic-friendly products.

Case Study 1: Sweetness Reduction in Confectionery

In a controlled study involving various confectionery products, Na-PMP was added at concentrations up to 150 ppm. Trained panels reported significant reductions in perceived sweetness across multiple formulations, validating its application as a sugar substitute .

Case Study 2: Impact on Taste Disorders

Research focused on patients with taste disorders indicated that Na-PMP could be used therapeutically to modulate taste perception. Patients reported improved experiences with food when using products formulated with this compound.

Properties

IUPAC Name

sodium;2-(4-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORRGYRKQDXRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934059
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale cream, crystalline solid
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol)
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

150436-68-3, 150767-88-7
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150436683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE
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